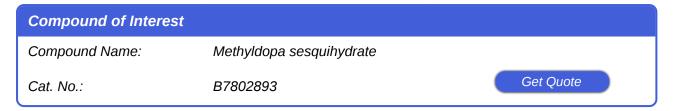


Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate in Animal Models: A Technical Review

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenesis studies of alphamethyldopa sesquihydrate conducted in animal models. The primary focus of this document is the comprehensive two-year bioassay performed by the National Toxicology Program (NTP), which remains the most definitive investigation into the long-term carcinogenic potential of this compound. This guide summarizes the quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways to offer a thorough resource for researchers and professionals in drug development and toxicology.

Executive Summary

Extensive carcinogenesis bioassays of alpha-**methyldopa sesquihydrate** have been conducted in rodent models to evaluate its potential cancer-causing effects. The most comprehensive of these was a series of studies by the U.S. National Toxicology Program (NTP). The findings from these studies concluded that there was no evidence of carcinogenic activity in male or female F344/N rats. In B6C3F1 mice, there was equivocal evidence of carcinogenic activity in males, based on a marginal increase in uncommon kidney tumors, and no evidence of carcinogenic activity in females.[1][2] This guide will delve into the specifics of these findings and the methodologies used to obtain them.

Introduction to alpha-Methyldopa



Alpha-methyldopa is a centrally-acting antihypertensive agent.[3][4] Its therapeutic effect is primarily due to its metabolism to alpha-methylnorepinephrine in the central nervous system. This metabolite acts as an agonist at presynaptic alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and a reduction in blood pressure.[3][4][5][6] Given its widespread and long-term use in the management of hypertension, a thorough assessment of its carcinogenic potential is of significant public health interest.

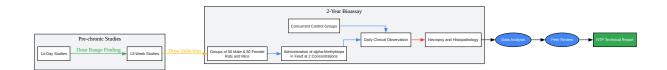
Core Carcinogenesis Bioassay: NTP Technical Report 348

The cornerstone of our understanding of alpha-methyldopa's carcinogenic potential comes from the NTP Technical Report 348, "Toxicology and Carcinogenesis Studies of alpha-**Methyldopa Sesquihydrate** (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed Studies)".[7][8]

Experimental Protocols

The NTP studies followed a standardized protocol for long-term carcinogenesis bioassays. The key elements of the experimental design are detailed below.

Experimental Workflow for NTP Carcinogenesis Bioassay



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NTP Carcinogenesis Bioassay Workflow.



Animal Models:

Rats: F344/N rats.

Mice: B6C3F1 mice.

Groups of 50 animals of each sex per dose group and control.

Administration:

- The route of administration was via feed, chosen to mimic the primary route of human exposure.
- The studies were conducted for a duration of 104 weeks (2 years).

· Dose Levels:

- Dose levels for the 2-year studies were determined based on preceding 14-day and 13week studies.
- Rats: 0 (control), 3,100, and 6,300 ppm in the feed.
- Mice: 0 (control), 6,300, and 12,500 ppm in the feed.
- Observations and Examinations:
 - Animals were observed twice daily for clinical signs of toxicity.
 - Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.
 - Complete necropsies were performed on all animals.
 - Comprehensive histopathological examinations were conducted on all control and highdose animals, and on all animals with gross lesions.

Quantitative Data Summary

The following tables summarize the incidence of neoplasms in the 2-year studies.



Table 1: Survival and Body Weights of Rats in the 2-Year Feed Study

Sex	Dose Group (ppm)	Survival Rate (%)	Mean Body Weight (g) at Week 104
Male	0 (Control)	56	400
3,100	52	380	
6,300	54	365	
Female	0 (Control)	70	290
3,100	68	275	
6,300	58	260	

Table 2: Incidence of Key Neoplasms in F344/N Rats

Organ System	Neoplasm	Male Rats	Female Rats
Control / Low / High	Control / Low / High		
Adrenal Medulla	Pheochromocytoma (benign)	10/50 / 8/50 / 7/50	4/50 / 3/50 / 2/50
Pituitary Gland	Adenoma	15/50 / 12/50 / 10/50	25/50 / 20/50 / 22/50
Testes	Interstitial Cell Adenoma	40/50 / 38/50 / 35/50	N/A

Statistical analysis of the tumor incidence data for rats showed no significant increase in any tumor type in the dosed groups compared to the control groups.

Table 3: Survival and Body Weights of Mice in the 2-Year Feed Study



Sex	Dose Group (ppm)	Survival Rate (%)	Mean Body Weight (g) at Week 104
Male	0 (Control)	88	40
6,300	84	38	
12,500	78	35	_
Female	0 (Control)	84	35
6,300	80	33	
12,500	76	31	_

Table 4: Incidence of Key Neoplasms in B6C3F1 Mice

Organ System	Neoplasm	Male Mice	Female Mice
Control / Low / High	Control / Low / High		
Kidney	Tubular Cell Adenoma	0/50 / 1/50 / 2/50	0/50 / 0/50 / 0/50
Liver	Hepatocellular Adenoma	10/50 / 12/50 / 11/50	3/50 / 2/50 / 4/50
Lung	Alveolar/Bronchiolar Adenoma	8/50 / 7/50 / 9/50	5/50 / 6/50 / 4/50

The observation of three male mice with uncommon tubular cell tumors in the kidney led to the conclusion of "equivocal evidence" of carcinogenic activity in this group.[1][2]

Metabolic and Signaling Pathways

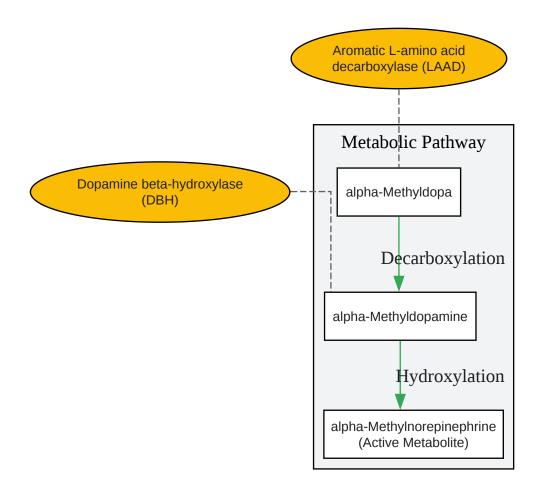
Understanding the metabolic fate and mechanism of action of alpha-methyldopa is crucial for interpreting the toxicological findings.

Metabolic Pathway of alpha-Methyldopa

Alpha-methyldopa is a prodrug that undergoes metabolic activation to exert its therapeutic effect. The primary metabolic pathway involves its conversion to alpha-methylnorepinephrine.



Metabolic Conversion of alpha-Methyldopa



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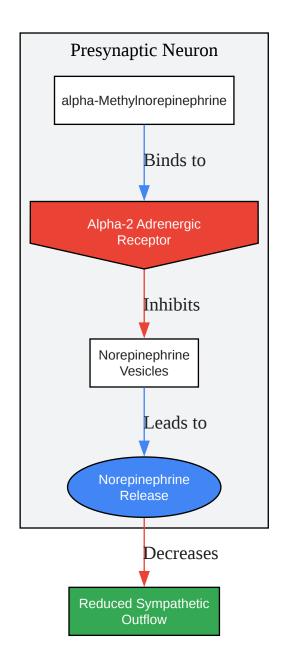
Metabolic activation of alpha-methyldopa.

Signaling Pathway: Mechanism of Action

The active metabolite, alpha-methylnorepinephrine, acts as a "false neurotransmitter." It stimulates central alpha-2 adrenergic receptors, which are inhibitory, leading to a reduction in sympathetic nerve impulses from the brain to the peripheral circulatory system.

Alpha-2 Adrenergic Receptor Signaling





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Mechanism of action via alpha-2 adrenergic receptor agonism.

Discussion and Conclusions

The comprehensive 2-year bioassays in rats and mice provide the primary evidence regarding the carcinogenic potential of alpha-**methyldopa sesquihydrate**.

 In F344/N rats, there was no evidence of carcinogenic activity in either males or females at the doses tested. The observed incidences of common age-related tumors, such as pituitary



adenomas and testicular interstitial cell adenomas, were not increased by the administration of alpha-methyldopa.

- In B6C3F1 mice, the evidence for carcinogenicity was considered equivocal in males. This
 conclusion was based on the occurrence of a small number of rare renal tubular cell
 adenomas in the dosed groups. The biological significance of this finding is uncertain, as the
 incidence was low and did not show a clear dose-response relationship.
- In female B6C3F1 mice, there was no evidence of carcinogenic activity.

In conclusion, under the conditions of the NTP 2-year feed studies, alpha-**methyldopa sesquihydrate** did not demonstrate clear carcinogenic activity in rodent models. The equivocal finding in male mice warrants consideration but does not provide strong evidence of a carcinogenic hazard to humans, particularly given the lack of activity in female mice and in both sexes of rats. These findings, combined with the well-understood mechanism of action of the drug, suggest a low carcinogenic risk for humans.

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